
(R)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with two fluorine atoms and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One classical method for preparing five-membered heterocycles like pyrrolidine is the 1,3-dipolar cycloaddition between a 1,3-dipole (such as a nitrone, azide, or azomethine ylide) and a dipolarophile (typically an olefin) . The regio- and stereoselectivity of this reaction are crucial for obtaining the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: Reduction reactions can modify the pyridine ring or the substituents on the pyrrolidine ring.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-one derivatives, while substitution of the fluorine atoms can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
®-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of fluorinated pyridine derivatives on biological systems.
Mechanism of Action
The mechanism of action of ®-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the presence of fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. For example, docking analyses have suggested that similar compounds can bind to protein pockets, affecting their biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring and have been studied for their biological activities.
Fluoropyridines: Compounds with fluorine atoms on the pyridine ring, which exhibit unique physical, chemical, and biological properties.
Uniqueness
®-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride is unique due to the specific arrangement of its fluorine atoms and the pyrrolidine ring. This configuration can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H11ClF2N2 |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3,5-difluoro-2-[(2R)-pyrrolidin-2-yl]pyridine;hydrochloride |
InChI |
InChI=1S/C9H10F2N2.ClH/c10-6-4-7(11)9(13-5-6)8-2-1-3-12-8;/h4-5,8,12H,1-3H2;1H/t8-;/m1./s1 |
InChI Key |
WXNCRFQHKDNLHT-DDWIOCJRSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=C(C=N2)F)F.Cl |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=N2)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


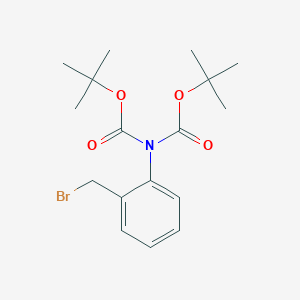
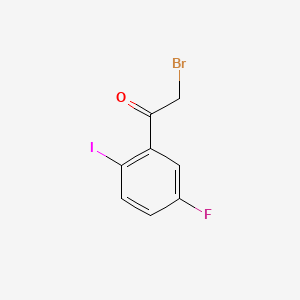
![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]-](/img/structure/B13659949.png)
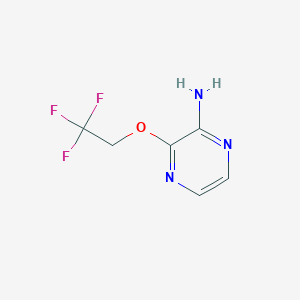



![2-Methylbenzo[d]thiazole-4-carboxamide](/img/structure/B13659998.png)
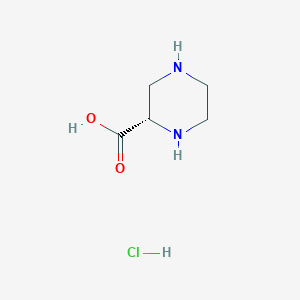

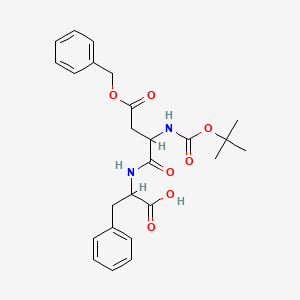


![8-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13660022.png)
